molecular formula C12H22O10S B033620 Thiodiglucoside CAS No. 108392-13-8

Thiodiglucoside

Cat. No. B033620
CAS RN: 108392-13-8
M. Wt: 358.36 g/mol
InChI Key: SYKYBMOFPMXDRQ-NCFXGAEVSA-N
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Description

Synthesis Analysis

The synthesis of thiodiglucosides and related compounds often involves innovative methodologies to incorporate sulfur atoms into the glycosidic linkage. For instance, the solvent-free synthesis and activation of thioglycosides by ball milling, as reported by Kumar et al. (2014), demonstrates an efficient and diastereospecific method for producing thioglycosides, including thiodiglucoside analogs, in high efficiency (Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of thiodiglucosides has been elucidated using various spectroscopic methods, including UV/VIS, 1D- and 2D-NMR, and mass spectrometry. Duan et al. (2006) isolated new thioglucosides from the seeds of Raphanus sativus L. and determined their structures through comprehensive spectroscopic analysis, shedding light on the structural diversity of thiodiglucosides (Duan et al., 2006).

Chemical Reactions and Properties

Thiodiglucosides undergo various chemical reactions due to the reactive nature of the thioglycosidic bond. For example, the synthesis of thiodiglycolaldehyde by Aparicio et al. (1981) involves the dehydration of its hemialdal form, showcasing the reactivity of thiodiglucoside derivatives in forming other sulfur-containing compounds (Aparicio et al., 1981).

Physical Properties Analysis

The physical properties of thiodiglucosides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The self-assembling features observed by Kumar et al. (2014) through TEM for thioglycosides provide insights into the physical behavior of these compounds at the molecular and macroscopic levels (Kumar et al., 2014).

Chemical Properties Analysis

Thiodiglucosides exhibit unique chemical properties, such as reactivity towards electrophiles and nucleophiles, due to the presence of the sulfur atom in the glycosidic bond. Research on the chemical ligation of thioamide-containing peptides by Batjargal et al. (2012) demonstrates the potential of sulfur-containing compounds, including thiodiglucosides, in modifying peptides for studies on protein folding and misfolding (Batjargal et al., 2012).

Scientific Research Applications

  • Thioamide Drugs : Thioamide drugs like ethionamide (ETH) and prothionamide (PTH), which are related to thiodiglucoside, are used as tight-binding inhibitors against Mycobacterium tuberculosis, offering potential applications in tuberculosis treatment (Wang et al., 2007).

  • Anti-Cancer Applications : Thioholgamide A, a compound related to thiodiglucoside, has shown potent anti-proliferative activities in cancer cells, suggesting potential as an anti-cancer drug (Dahlem et al., 2020).

  • Antiviral Applications : Thioglucosides conjugated with para-aminophenyl and uridine demonstrate potential as hepatitis antiviral agents due to their higher binding affinities with hepatitis C and B virus proteases (Rahman et al., 2022).

  • Immunosuppressive Effects : Thiopental, another thiodiglucoside-related compound, inhibits the activation of NF-kappaB, providing insights into its immunosuppressive effects during therapy (Loop et al., 2002).

  • Agricultural and Medical Applications : Glucosinolates, a group that includes thioglucosides, have potential applications in agriculture and medicine as biopesticides, flavor compounds, and cancer-preventing agents (Halkier & Gershenzon, 2006).

  • Measurement Techniques : The ultraviolet method using thiourea is effective for measuring thioglucoside levels in certain applications, like rape cake analysis (She Zhu-hua, 2003).

Mechanism of Action

Target of Action

Thioisotrehalose, also known as Thiodiglucoside, is a compound that primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development. It produces thyroid hormones that regulate many of the body’s functions, including heart rate, body temperature, and energy usage .

Mode of Action

Thioisotrehalose interacts with its targets in a complex manner. It is believed to inhibit thyroid hormone production via inhibition of thyroid peroxidase, leading to a blockade of iodide oxidation, organification, and coupling . This interaction results in changes in the thyroid gland’s function, potentially affecting the body’s metabolic processes .

Biochemical Pathways

Thioisotrehalose affects several biochemical pathways. It is involved in the metabolism of trehalose, a disaccharide found in many fungi and present in high concentrations in stationary-phase cells and survival forms . Trehalose is known to be an exceptional stabilizer of proteins and helps retain the activity of enzymes in solution as well as in the freeze-dried state . Thioisotrehalose, being a derivative of trehalose, may share these properties and affect similar biochemical pathways .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

The molecular and cellular effects of Thioisotrehalose’s action are multifaceted. It has been found that trehalose, from which Thioisotrehalose is derived, protects DNA from irradiation . Given the structural similarity, Thioisotrehalose might share this property. Furthermore, trehalose is known to stabilize proteins, which could imply that Thioisotrehalose may have a similar effect on protein stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thioisotrehalose. For instance, endocrine-disrupting chemicals can alter thyroid function in many ways, potentially affecting the action of Thioisotrehalose . Moreover, changing environmental conditions such as temperature, photoperiod, and exposure to pollutants can also impact the function of the thyroid gland, and consequently, the action of Thioisotrehalose .

Safety and Hazards

Thiodiglucoside is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKYBMOFPMXDRQ-NCFXGAEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577079
Record name beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108392-13-8
Record name beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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